Didecyl phosphonate

Rare Earth Separation Solvent Extraction Gadolinium Purification

Didecyl phosphonate (CAS 7000-66-0) is a long-chain dialkyl phosphonate ester with the molecular formula C20H42O3P and a molecular weight of 361.5 g/mol. As a neutral organophosphorus compound, it belongs to the broader class of phosphonate extractants that exhibit tunable metal ion affinity based on alkyl chain length and steric parameters.

Molecular Formula C20H42O3P+
Molecular Weight 361.5 g/mol
CAS No. 7000-66-0
Cat. No. B1599983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidecyl phosphonate
CAS7000-66-0
Molecular FormulaC20H42O3P+
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCO[P+](=O)OCCCCCCCCCC
InChIInChI=1S/C20H42O3P/c1-3-5-7-9-11-13-15-17-19-22-24(21)23-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/q+1
InChIKeyPGWXBHYYRSGZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didecyl Phosphonate (CAS 7000-66-0) Technical Baseline and Industrial Procurement Profile


Didecyl phosphonate (CAS 7000-66-0) is a long-chain dialkyl phosphonate ester with the molecular formula C20H42O3P and a molecular weight of 361.5 g/mol [1]. As a neutral organophosphorus compound, it belongs to the broader class of phosphonate extractants that exhibit tunable metal ion affinity based on alkyl chain length and steric parameters [2]. The compound's amphiphilic structure—comprising a polar phosphonate head group and twin decyl (C10) alkyl chains—confers surfactant-like properties, enabling applications in solvent extraction, surface modification, and corrosion inhibition [3]. Its distinctive C20 hydrocarbon architecture differentiates it from shorter-chain analogs (e.g., dibutyl or dioctyl phosphonates) and establishes a specific lipophilicity profile that governs its partitioning behavior and interfacial activity in biphasic systems.

Why Generic Phosphonate Substitution Fails: Alkyl Chain Length Dictates Didecyl Phosphonate Performance


Generic substitution of didecyl phosphonate with other dialkyl phosphonates is not scientifically defensible due to the profound influence of alkyl chain length on extraction selectivity, lipophilicity, and interfacial behavior. The cobalt-nickel separation factor in organophosphorus extraction systems exhibits a direct dependence on the steric and electronic environment of the phosphorus center, with phosphonate-based extractants occupying an intermediate position between phosphoric and phosphinic acids in terms of selectivity [1]. Furthermore, the hydrophile-lipophile balance (HLB) of n-alkane phosphonic acids varies systematically with alkyl chain length, with decyl derivatives (C10) demonstrating HLB values that differ measurably from dodecyl (C12) and tridecyl (C13) homologs [2]. In solvent extraction applications, the alkyl chain architecture directly controls organic phase solubility, metal complex lipophilicity, and third-phase formation tendencies—parameters that cannot be preserved when substituting a C10 dialkyl phosphonate with a C4, C8, or C12 analog. The specific C20 hydrocarbon volume of didecyl phosphonate establishes a unique partitioning equilibrium that governs its performance in rare earth separations [3] and actinide recovery processes.

Didecyl Phosphonate Quantitative Differentiation: Comparative Performance Data for Scientific Procurement


Rare Earth Separation Selectivity: Didecyl Phosphoric Acid-Based Systems Enable Gadolinium Purification

In solvent extraction systems for rare earth purification, didecyl phosphoric acid (the hydrolyzed derivative of didecyl phosphonate) demonstrates the capacity to selectively remove heavy rare earths (terbium, dysprosium) from gadolinium-containing aqueous phases. When formulated with tributyl phosphate and an aliphatic hydrocarbon solvent, this system achieves appreciable heavy rare earth extraction into the organic phase while retaining gadolinium in the aqueous raffinate [1]. This differential extraction behavior provides a basis for estimating the relative selectivity of didecyl phosphonate-based systems compared to shorter-chain phosphonate analogs, where reduced lipophilicity may compromise heavy rare earth transport.

Rare Earth Separation Solvent Extraction Gadolinium Purification

Cobalt-Nickel Separation Selectivity Hierarchy: Phosphonates Occupy Critical Intermediate Position

A systematic comparison of commercial organophosphorus acids in xylene solutions established that cobalt-nickel separation factors increase in the order: phosphoric acids < phosphonic acids < phosphinic acids [1]. Under comparable extraction conditions, the phosphonic acid system (Shell RD 577) provides separation performance intermediate between D2EHPA (phosphoric) and Cyanex CNX (phosphinic). This class-level positioning is critical: phosphonates offer higher Co/Ni selectivity than widely-used D2EHPA while maintaining lower reagent cost and greater aqueous solubility than premium phosphinic acids. The C10 chain length of didecyl phosphonate-derived extractants is specifically advantageous for maintaining adequate organic phase solubility without the third-phase formation issues that can plague longer-chain analogs.

Hydrometallurgy Cobalt-Nickel Separation Organophosphorus Extractants

Corrosion Inhibition Efficacy: Decyl Phosphonate Adsorption Follows Langmuir Isotherm

Electrochemical studies of structurally related phosphonate derivatives on steel in 1 M HCl demonstrate that inhibition efficiency (E%) increases systematically with phosphonate concentration and that adsorption follows the Langmuir isotherm model [1]. Polarization curves confirm that these phosphonate inhibitors act primarily as cathodic inhibitors. Decyl phosphonic acid (C10 chain length) specifically exhibits efficient corrosion-inhibition properties as demonstrated by electrochemical impedance spectroscopy (EIS) and salt spray testing, with the alkyl chain length directly influencing the hydrophobicity and barrier properties of the adsorbed inhibitor film [2]. Shorter-chain phosphonates (C4-C8) produce thinner, less hydrophobic barrier films with reduced inhibition efficiency, while longer-chain analogs (C12-C18) may exhibit solubility limitations in aqueous inhibitor formulations.

Corrosion Inhibition Electrochemistry Surface Modification

Hydrophile-Lipophile Balance (HLB) Characterization: C10 Phosphonic Acid Establishes Distinct Emulsification Profile

Systematic HLB determination of n-alkane phosphonic acids using both Griffin and Greenwald methodologies demonstrates that the decyl (C10) derivative exhibits an HLB profile distinct from both shorter and longer alkyl chain homologs [1]. The study examined decyl (C10), dodecyl (C12), and tridecyl (C13) phosphonic acids and their mono- and disodium salts. The Greenwald method, which was found more appropriate for this surfactant class, yielded comparable HLB values to structurally similar surfactants. The C10 chain length provides an HLB value that differs measurably from the C12 and C13 analogs, directly impacting the compound's utility as an emulsifier in specific oil-water systems. The Griffin emulsion technique was shown to be inappropriate for evaluating this class of surfactants, highlighting the need for method-specific comparative data.

Surfactant Science Emulsification HLB Determination

Synthesis of α-Aminophosphonates: Di-n-decylphosphonate Serves as Reactive Substrate

In the synthesis of α-aminophosphonates via reaction with furan or thiophenic imines, di-n-decylphosphonate (didecyl phosphonate) participates in ion- or radical-based mechanisms to yield the corresponding α-aminophosphonate products [1]. This reactivity is specific to the dialkyl phosphonate structure; the C10 alkyl chains do not impede the nucleophilic addition step while providing sufficient lipophilicity for organic phase reactions. Shorter-chain dialkyl phosphonates (e.g., diethyl phosphonate) exhibit different reaction kinetics and product solubility profiles, while diaryl phosphonates follow distinct mechanistic pathways. The successful formation of α-aminophosphonates from di-n-decylphosphonate confirms its utility as a synthetic building block for more complex organophosphorus architectures.

Organophosphorus Synthesis α-Aminophosphonates Pudovik Reaction

Flotation Collector Performance: Decyl Phosphonic Acid Adsorbs Preferentially on Scheelite

Adsorption isotherm studies of decyl phosphonic acid on scheelite and calcite demonstrate that the amount of phosphonate adsorbed on scheelite is consistently higher than that on calcite across the concentration and pH ranges examined [1]. The adsorption mechanism involves chemisorption with formation of a calcium decyl phosphonate-type surface compound. At alkaline pH, an anion-exchange reaction occurs between tungstate/carbonate lattice ions and decyl phosphonate ions in solution. Two-liquid flotation tests confirmed that fine scheelite and calcite particles can be recovered using decyl phosphonic acid as a collector, though maximum recoveries for both minerals occur at alkaline pH values, necessitating depressants for selective separation. This differential adsorption provides a basis for scheelite-calcite separation that is specific to the C10 chain length; shorter-chain phosphonates exhibit different adsorption kinetics and surface coverage, while longer-chain analogs may face solubility constraints in aqueous flotation pulps.

Mineral Processing Flotation Scheelite-Calcite Separation

Optimal Application Scenarios for Didecyl Phosphonate Based on Verified Performance Data


Heavy Rare Earth Separation from Gadolinium in Hydrometallurgical Processing

Didecyl phosphonate-derived extractants (as the corresponding phosphoric acid) are specifically indicated for solvent extraction processes requiring the selective removal of heavy rare earth elements (Tb, Dy) from gadolinium-containing feed solutions. The C10 chain architecture provides the requisite lipophilicity for efficient heavy rare earth transport into the organic phase while maintaining gadolinium in the aqueous raffinate [1]. This separation is critical for gadolinium purification in medical imaging contrast agent precursors and specialty magnet materials. Alternative shorter-chain phosphonates (C4-C8) produce extractant-metal complexes with insufficient organic phase solubility, compromising phase separation and metal loading capacity. Longer-chain analogs (C12-C18) risk third-phase formation and increased viscosity that degrade mass transfer kinetics.

Intermediate-Selectivity Cobalt-Nickel Separation in Hydrometallurgical Circuits

Phosphonate-based extraction systems derived from didecyl phosphonate occupy a commercially strategic intermediate position between commodity phosphoric acid extractants (e.g., D2EHPA) and premium phosphinic acid reagents (e.g., Cyanex 272) [1]. This intermediate selectivity profile is specifically advantageous for processing scenarios where D2EHPA provides insufficient Co/Ni separation but the capital cost of phosphinic acid reagents cannot be justified. The C10 chain length of didecyl phosphonate-derived extractants ensures adequate organic phase solubility in aliphatic diluents while minimizing the aqueous entrainment and crud formation issues that can accompany shorter-chain phosphonates. This application scenario is particularly relevant for laterite nickel processing and cobalt recovery from secondary resources.

Hydrophobic Corrosion Inhibitor Formulations for Mild Steel in Acidic Media

Decyl phosphonic acid (the hydrolyzed derivative of didecyl phosphonate) is specifically suited for corrosion inhibitor formulations targeting mild steel protection in hydrochloric acid environments [1][2]. The C10 alkyl chain provides optimal film hydrophobicity for barrier protection while maintaining sufficient water dispersibility for practical formulation. Electrochemical impedance spectroscopy confirms efficient inhibition, and the adsorption follows Langmuir isotherm behavior, enabling predictable dose-response relationships. Shorter-chain phosphonates (C4-C8) produce thinner, less protective films with reduced inhibition efficiency. Longer-chain analogs (C12-C18) exhibit limited aqueous solubility, complicating formulation and application. This scenario applies to industrial pickling operations, oilfield acidizing treatments, and chemical cleaning processes.

Scheelite-Calcite Flotation Separation in Mineral Processing

Decyl phosphonic acid functions as a selective collector for scheelite (CaWO₄) in two-liquid flotation systems where separation from calcite (CaCO₃) is required [1]. The chemisorption mechanism involves formation of a calcium decyl phosphonate surface compound, with preferential adsorption on scheelite over calcite. This differential affinity provides a basis for selective scheelite recovery that is optimized at the C10 chain length: shorter phosphonates (C4-C8) exhibit insufficient mineral surface affinity and poor collecting power, while longer-chain analogs (C12-C18) encounter aqueous solubility limitations that prevent effective dispersion in the flotation pulp. This application is relevant for tungsten ore beneficiation, where scheelite is the primary economic mineral and calcite represents a problematic gangue phase.

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